1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H13N5O2S2 and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity : One study involved theoretical calculations and testing of 4-amino-1,2,4-triazole derivatives (related to the compound ) for antileishmanial activity. These compounds showed remarkable antileishmanial activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2017).
Antimicrobial and Cytotoxic Activity : Another study synthesized novel urea derivatives and evaluated them for antimicrobial activity and cytotoxicity. These compounds exhibited promising anti-microbial activity against various bacterial strains and moderate to good activity against a fungal pathogen. Some compounds also showed significant cytotoxicity against cervical cancer (HeLa) cell lines (Shankar et al., 2017).
Anticancer Evaluation : A series of derivatives, including the structure of interest, was synthesized and tested for anticancer activity against various human cancer cell lines. These compounds demonstrated good to moderate activity on all tested cell lines (Yakantham et al., 2019).
Synthesis and Antimicrobial Activity : Another research focused on the synthesis of derivatives with antimicrobial activities. These newly synthesized compounds were screened for their effectiveness against microbial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antioxidant Activity Evaluation : Compounds related to the structure of interest were synthesized and characterized, and their antioxidant activity was evaluated. These compounds were screened for their potential as antioxidants (George et al., 2010).
Properties
IUPAC Name |
1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-8-15-11(20-18-8)5-9-7-22-13(16-9)17-12(19)14-6-10-3-2-4-21-10/h2-4,7H,5-6H2,1H3,(H2,14,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYLWNOKDHSRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.